

A Comparative Guide to ABBV-744 and Venetoclax Combination Therapy

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Compound of Interest		
Compound Name:	ABBV-744	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy involving **ABBV-744**, a selective Bromodomain and Extra-Terminal (BET) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale, clinical potential, and alternative therapeutic strategies in hematologic malignancies, particularly Acute Myeloid Leukemia (AML).

Executive Summary

The combination of **ABBV-744** and venetoclax represents a promising therapeutic strategy for AML by synergistically targeting two distinct and critical cancer survival pathways. Preclinical evidence demonstrates that this combination enhances cancer cell death, reduces leukemia burden, and prolongs survival in AML models compared to either agent alone. While **ABBV-744** as a monotherapy has shown limited efficacy in clinical trials for relapsed/refractory AML, its combination with venetoclax leverages a dual-pronged attack on tumor cell proliferation and survival, offering a potential avenue to overcome resistance and improve patient outcomes. This guide delves into the mechanisms of action, preclinical data, and the current landscape of alternative therapies.

Mechanism of Action: A Dual-Pronged Attack







The synergistic effect of combining **ABBV-744** and venetoclax stems from their distinct but complementary mechanisms of action, targeting both transcriptional regulation and the intrinsic apoptotic pathway.

ABBV-744: A Selective BET Inhibitor

ABBV-744 is an orally bioavailable small molecule that selectively inhibits the second bromodomain (BDII) of the BET family of proteins (BRD2, BRD3, and BRD4)[1][2]. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of key oncogenes, including MYC and BCL2[3].

By preferentially binding to the BDII domain, **ABBV-744** displaces BET proteins from chromatin, leading to the transcriptional repression of these growth-promoting genes[2]. This disruption of chromatin remodeling and gene expression can inhibit tumor cell proliferation[2]. The selectivity of **ABBV-744** for the BDII domain is hypothesized to offer an improved therapeutic index compared to pan-BET inhibitors, potentially reducing toxicities such as thrombocytopenia and gastrointestinal issues that have limited the development of earlier-generation BET inhibitors[4].

Venetoclax: A Potent BCL-2 Inhibitor

Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2)[5][6][7]. BCL-2 is a key anti-apoptotic protein that is overexpressed in many hematologic malignancies, including AML[5][7]. It sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial apoptosis pathway[5][6].

Venetoclax mimics the action of BH3-only proteins, another class of pro-apoptotic proteins, by binding directly to the BH3-binding groove of BCL-2[6][8]. This action displaces the sequestered pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis)[6][8].

Synergistic Rationale



The combination of a BET inhibitor like **ABBV-744** and a BCL-2 inhibitor like venetoclax is based on a strong preclinical rationale. BET inhibitors can downregulate the expression of anti-apoptotic proteins, including BCL-2 itself and another key anti-apoptotic protein, MCL-1, which is a known resistance mechanism to venetoclax[9]. By reducing the levels of these survival proteins, **ABBV-744** can sensitize cancer cells to the pro-apoptotic effects of venetoclax. This dual targeting of transcriptional addiction and apoptosis evasion has the potential to induce deeper and more durable responses.

Preclinical Data: Evidence of Synergy

A key preclinical study presented at the 2019 American Society of Hematology (ASH) Annual Meeting demonstrated the synergistic anti-leukemic activity of the **ABBV-744** and venetoclax combination in primary AML samples and a patient-derived xenograft (PDX) model[10].

In Vitro Efficacy in Primary AML Samples

The combination of **ABBV-744** and venetoclax was tested on 21 primary AML samples with diverse genomic alterations. The results showed a significant increase in cell death and a more profound reduction in viable cell numbers with the combination compared to either drug alone[10].

Treatment Group	Mean Enhanced Cell Death (%) ± SD	p-value vs. Combination	Mean Reduction in Viable Cell Numbers (%) ± SD	p-value vs. Combination
ABBV-744 (20 nM)	23.8 ± 2.9	<0.001	31.7 ± 5.2	<0.001
Venetoclax (10 nM)	43.9 ± 5.7	<0.001	-	-
Combination	57.0 ± 6.3	-	77.2 ± 6.3	-
Data extracted from ASH 2019 abstract[10].				



In Vivo Efficacy in an AML Patient-Derived Xenograft (PDX) Model

The efficacy of the combination was further evaluated in an in vivo PDX model established from an AML patient with multiple mutations (FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, TET2)[10].

Treatment Group	Leukemia Burden in Bone Marrow (%) ± SD (after 21 days)	p-value vs. Combination	Median Survival (days)	p-value vs. Control
Vehicle Control	30.8 ± 3.9	<0.01	99	-
ABBV-744 (9.4 mg/kg)	22.3 ± 5.8	<0.01	-	-
Venetoclax (50 mg/kg)	9.5 ± 1.7	<0.01	-	-
Combination	5.0 ± 0.8	-	193	<0.001
Data extracted from ASH 2019 abstract[10].				

These preclinical findings highlight the potent synergy of combining **ABBV-744** and venetoclax, providing a strong rationale for clinical investigation.

Experimental Protocols In Vivo Patient-Derived Xenograft (PDX) Model

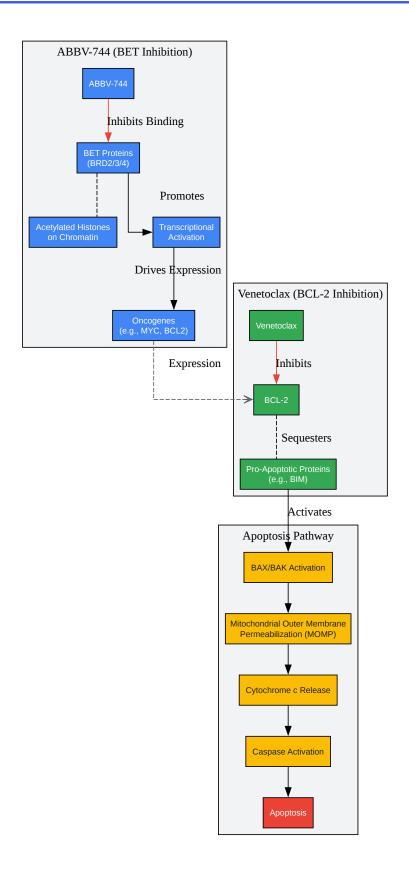
- Model: A patient-derived xenograft (PDX) model was established in NSG mice using cells from an AML patient with FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, and TET2 mutations[10].
- Treatment Groups: Upon engraftment, mice were randomized into four groups: vehicle control, single-agent venetoclax (50 mg/kg), single-agent ABBV-744 (9.4 mg/kg), or the combination of venetoclax and ABBV-744[10].



- Dosing and Administration: Drugs were administered for 21 days[10]. The route of administration was not specified in the abstract.
- Efficacy Assessment: Leukemia burden in the bone marrow was assessed by flow cytometry after 21 days of therapy. Overall survival was also monitored[10].
- Toxicity Assessment: Animal weight and clinical signs of toxicity were monitored throughout the study[10].

Signaling Pathways and Experimental Workflow Signaling Pathway of ABBV-744 and Venetoclax Combination



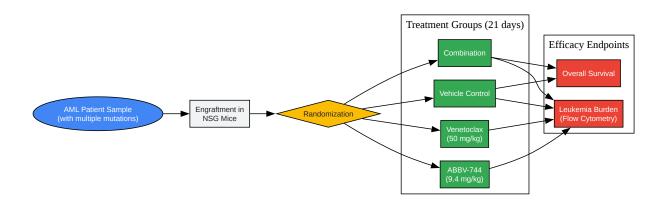


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Caption: Mechanism of action for ABBV-744 and venetoclax combination therapy.



Experimental Workflow for In Vivo PDX Model



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